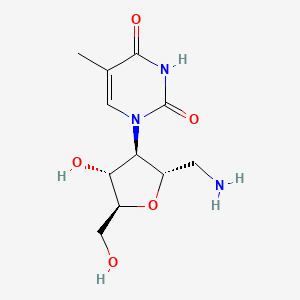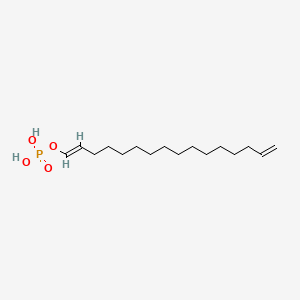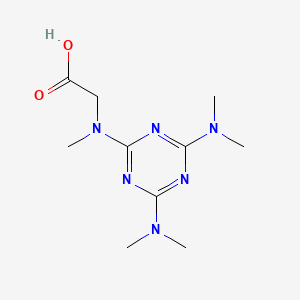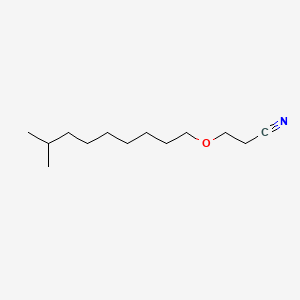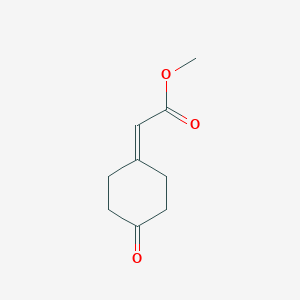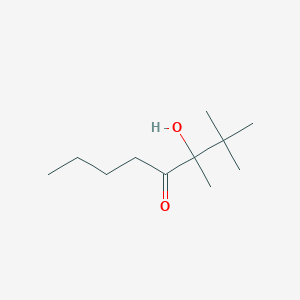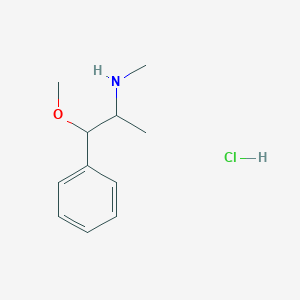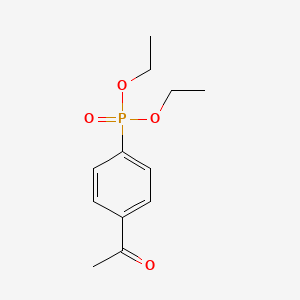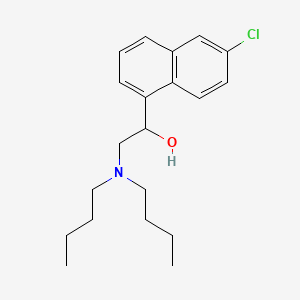
6-Chloro-alpha-((dibutylamino)methyl)-1-naphthalenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is an organic compound that features a naphthalene ring substituted with a chlorine atom and an ethanol group, which is further substituted with a dibutylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronaphthalene, which is commercially available or can be synthesized through chlorination of naphthalene.
Formation of Intermediate: The 6-chloronaphthalene undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to form 6-chloronaphthalen-1-yl alkyl derivative.
Amination: The alkyl derivative is then reacted with dibutylamine under suitable conditions to introduce the dibutylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the ethanol group, resulting in the formation of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets and pathways. The dibutylamino group may interact with biological receptors or enzymes, modulating their activity. The naphthalene ring and ethanol group may contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(6-Chloronaphthalen-1-yl)methanamine
- (6-Chloronaphthalen-1-yl)methanol
- (6-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Comparison: 1-(6-Chloronaphthalen-1-yl)-2-(dibutylamino)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. Compared to 1-(6-chloronaphthalen-1-yl)methanamine and (6-chloronaphthalen-1-yl)methanol, the dibutylamino group enhances its potential interactions with biological targets. The compound (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, on the other hand, has a different structural framework, leading to different applications and properties.
Propriétés
Numéro CAS |
69757-77-3 |
|---|---|
Formule moléculaire |
C20H28ClNO |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
1-(6-chloronaphthalen-1-yl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C20H28ClNO/c1-3-5-12-22(13-6-4-2)15-20(23)19-9-7-8-16-14-17(21)10-11-18(16)19/h7-11,14,20,23H,3-6,12-13,15H2,1-2H3 |
Clé InChI |
IVEOCLBMEDSEPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(C1=CC=CC2=C1C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
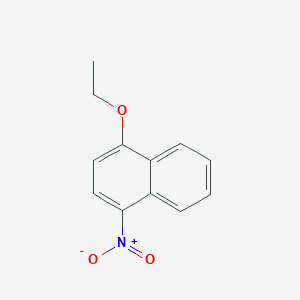



![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
